Cas no 1094629-42-1 (1,3-Dioxo-2,3-dihydro-1h-isoindole-4-sulfonamide)

1,3-Dioxo-2,3-dihydro-1h-isoindole-4-sulfonamide 化学的及び物理的性質
名前と識別子
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- 1,3-dioxo-2,3-dihydro-1h-isoindole-4-sulfonamide
- 1H-Isoindole-4-sulfonamide, 2,3-dihydro-1,3-dioxo-
- 1,3-Dioxo-2,3-dihydro-1h-isoindole-4-sulfonamide
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- MDL: MFCD11650672
- インチ: 1S/C8H6N2O4S/c9-15(13,14)5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H2,9,13,14)(H,10,11,12)
- InChIKey: WXWSVYSHFZYWLR-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C2C(NC(C=12)=O)=O)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 411
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 115
1,3-Dioxo-2,3-dihydro-1h-isoindole-4-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-271974-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindole-4-sulfonamide |
1094629-42-1 | 1g |
$743.0 | 2023-06-05 | ||
Enamine | EN300-271974-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindole-4-sulfonamide |
1094629-42-1 | 0.25g |
$708.0 | 2023-09-10 | ||
Enamine | EN300-271974-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindole-4-sulfonamide |
1094629-42-1 | 5g |
$2152.0 | 2023-06-05 | ||
Enamine | EN300-271974-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindole-4-sulfonamide |
1094629-42-1 | 10g |
$3191.0 | 2023-06-05 | ||
Enamine | EN300-271974-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindole-4-sulfonamide |
1094629-42-1 | 0.05g |
$647.0 | 2023-09-10 | ||
Enamine | EN300-271974-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindole-4-sulfonamide |
1094629-42-1 | 0.1g |
$678.0 | 2023-09-10 | ||
Enamine | EN300-271974-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindole-4-sulfonamide |
1094629-42-1 | 0.5g |
$739.0 | 2023-09-10 | ||
Enamine | EN300-271974-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindole-4-sulfonamide |
1094629-42-1 | 2.5g |
$1509.0 | 2023-09-10 | ||
Enamine | EN300-271974-5g |
1,3-dioxo-2,3-dihydro-1H-isoindole-4-sulfonamide |
1094629-42-1 | 5g |
$2235.0 | 2023-09-10 | ||
Enamine | EN300-271974-1g |
1,3-dioxo-2,3-dihydro-1H-isoindole-4-sulfonamide |
1094629-42-1 | 1g |
$770.0 | 2023-09-10 |
1,3-Dioxo-2,3-dihydro-1h-isoindole-4-sulfonamide 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
1,3-Dioxo-2,3-dihydro-1h-isoindole-4-sulfonamideに関する追加情報
Comprehensive Overview of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-sulfonamide (CAS No. 1094629-42-1)
1,3-Dioxo-2,3-dihydro-1H-isoindole-4-sulfonamide (CAS No. 1094629-42-1) is a specialized sulfonamide derivative with a unique isoindole backbone. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile biological activity and potential applications in drug discovery. The molecular structure features a 1,3-dioxo-isoindole core, which is known for its electron-withdrawing properties, making it a valuable scaffold for designing enzyme inhibitors and therapeutic agents.
In recent years, the demand for sulfonamide-based compounds has surged, driven by their role in addressing global health challenges such as antimicrobial resistance and chronic diseases. Researchers are particularly interested in 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-sulfonamide due to its potential as a lead compound for developing novel anti-inflammatory and anticancer drugs. Its mechanism of action often involves sulfonamide group interactions with biological targets, which can modulate key pathways in cells.
The synthesis of CAS No. 1094629-42-1 typically involves multi-step organic reactions, including cyclization and sulfonylation processes. Advanced techniques like HPLC and NMR spectroscopy are employed to ensure high purity and structural confirmation. This compound is often utilized in high-throughput screening (HTS) assays to identify new bioactive molecules, aligning with the growing trend of precision medicine and targeted therapy.
From an industrial perspective, 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-sulfonamide is also explored for its applications in material science, particularly in the development of functional polymers and organic semiconductors. Its electron-deficient nature makes it suitable for designing organic electronic devices, a field that has seen exponential growth due to the rise of flexible electronics and wearable technology.
Environmental and safety considerations are paramount when handling CAS No. 1094629-42-1. While it is not classified as a hazardous substance, proper laboratory practices should be followed to minimize exposure. The compound's biodegradability and ecotoxicity profiles are under ongoing study, reflecting the broader scientific community's focus on green chemistry and ustainable synthesis.
In summary, 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-sulfonamide (CAS No. 1094629-42-1) represents a promising candidate for multiple scientific disciplines. Its multifunctional properties and compatibility with modern drug design and material engineering methodologies position it as a compound of significant interest for future innovations.
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